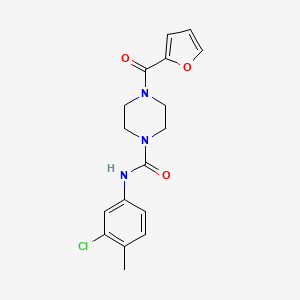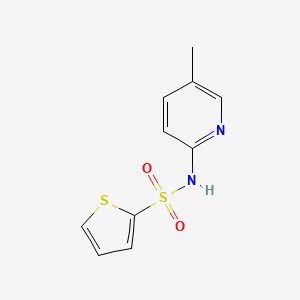
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as U-47700, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. Despite its dangerous nature, U-47700 has also been the subject of scientific research for its potential applications in medicine and pharmacology.
Mécanisme D'action
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts on the mu-opioid receptors in the brain and spinal cord, producing analgesic and sedative effects. Like other opioids, this compound can also cause respiratory depression, which can lead to overdose and death.
Biochemical and Physiological Effects
This compound has been shown to produce a range of physiological effects, including pain relief, sedation, and respiratory depression. It has also been shown to produce effects on the cardiovascular system, including changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been used in laboratory experiments to study the effects of opioids on the brain and body. Its high potency and selectivity for mu-opioid receptors make it a useful tool for researchers studying the opioid system. However, its potential for abuse and overdose also make it a dangerous substance to handle and use in the laboratory.
Orientations Futures
Future research on N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide could focus on developing safer and more effective pain relievers and cough suppressants that target the mu-opioid receptors. Additionally, further studies could explore the potential for this compound to be used in the treatment of addiction to other opioids. However, given its potential for abuse and overdose, caution must be taken in the use and study of this compound.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential use as a pain reliever and cough suppressant. In animal studies, this compound has been shown to have similar effects to other opioids such as morphine and fentanyl. However, due to its high potency and potential for abuse, this compound has not been approved for medical use.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-9-19(16(2)14-15)21-20(24)23-12-10-22(11-13-23)17-5-7-18(25-3)8-6-17/h4-9,14H,10-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKCPVGIJPQTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4421512.png)


![4-{4-allyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421535.png)


![2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4421569.png)
![N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421573.png)

![N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4421592.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4421596.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4421621.png)